3-Azabicyclo[3.3.1]nonane
Overview
Description
3-Azabicyclo[3.3.1]nonane is a bicyclic organic compound that features a nitrogen atom within its ring structure. This compound is notable for its presence in various biologically significant natural products, particularly indole-based alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic strategies have been developed to construct the 3-Azabicyclo[3.3.1]nonane framework. One notable method involves a radical cyclization approach. For instance, a SmI2-mediated radical cyclization protocol has been effective in constructing the indole-fused azabicyclo[3.3.1]nonane ring system . Another method includes a one-pot tandem Mannich annulation, which synthesizes this compound derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The one-pot tandem Mannich annulation, in particular, offers a straightforward and efficient pathway that could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, catalytic hydrogenation of 3-substituted 3-Azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel yields the corresponding 3-substituted 3-Azabicyclo[3.3.1]nonan-9-amines . These amines can then be converted into amides, Schiff bases, and isothiocyanates through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, benzaldehyde, and thiophosgene .
Common Reagents and Conditions: Common reagents used in these reactions include Raney nickel for hydrogenation, acetyl and chloroacetyl chlorides for amide formation, and thiophosgene for isothiocyanate synthesis . Reaction conditions typically involve standard laboratory setups, such as stirring under cooling or heating, and the use of inert atmospheres when necessary.
Major Products Formed: The major products formed from these reactions include 3-substituted 3-Azabicyclo[3.3.1]nonan-9-amines, amides, Schiff bases, and isothiocyanates
Scientific Research Applications
. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, 3-Azabicyclo[3.3.1]nonane derivatives have been used in asymmetric catalysis and as ion receptors, metallocycles, and molecular tweezers .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonane derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) efficiently catalyzes the oxidation of alcohols to carbonyl compounds through a catalytic system involving (MeO bpy)CuI(OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) . This catalytic system is useful for the aerobic oxidation of various alcohols, highlighting the compound’s versatility in chemical transformations .
Comparison with Similar Compounds
3-Azabicyclo[3.3.1]nonane can be compared to other bicyclic compounds, such as bicyclo[3.3.1]nonane and its derivatives. While bicyclo[3.3.1]nonane is also a bicyclic structure, the presence of a nitrogen atom in this compound introduces unique chemical properties and reactivity . Similar compounds include indole-fused azabicyclo[3.3.1]nonane, which shares the bicyclic framework but incorporates an indole moiety, further enhancing its biological activity .
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable target for synthetic chemists, and its potential in medicinal chemistry continues to drive research in this area. As new synthetic methods and applications are developed, this compound will likely remain an important compound in the field of organic chemistry.
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-7-4-8(3-1)6-9-5-7/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIUACHCJPWUEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275446 | |
Record name | 3-azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280-70-6 | |
Record name | 3-azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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